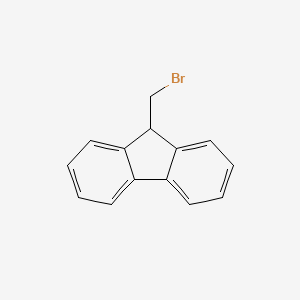

9-(Bromomethyl)-9H-fluorene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(Bromomethyl)-9H-fluorene is an organic compound belonging to the class of fluorenes. It is a white, crystalline solid with a melting point of 83°C. 9-(Bromomethyl)-9H-fluorene is used in a variety of scientific research applications, including organic synthesis and chemical biology. It is also used as a starting material in the synthesis of several other compounds, such as 9-fluorenone and 9-fluorenylmethylene.

Aplicaciones Científicas De Investigación

Reactivity Studies

Studying Stable Rotamers

Investigations into the reactivity of 9-(Bromomethyl)-9H-fluorene rotamers with nucleophiles showed different reaction rates and products depending on the rotamer forms. This has implications for understanding steric effects in chemical reactions (Murata et al., 1984).

Solvolysis and Elimination Reactions

Research on the solvolysis of 9-(X-methyl)fluorene in various solvents provided insights into elimination and substitution reactions, highlighting the compound's utility in studying reaction mechanisms (Meng & Thibblin, 1997).

Materials Science and Solar Cells

Organic Dyes in Solar Cells

Studies have shown that 9-(Bromomethyl)-9H-fluorene derivatives can be used to create organic dyes for dye-sensitized solar cells (DSSCs). This highlights its role in developing renewable energy technologies (Kumar et al., 2014).

Polymer Solar Cells

A novel donor-acceptor copolymer containing 9-alkylidene-9H-fluorene unit was synthesized and evaluated for use in polymer solar cells, showing good efficiency and potential for use in energy harvesting applications (Du et al., 2011).

Organic Synthesis and Catalysis

Catalysis and Synthesis

Research into Pd(0)-catalyzed cross-coupling of diboronates with dibromobiphenyls for the synthesis of 9H-fluorene derivatives revealed efficient methods for creating these compounds, useful in various synthetic applications (Xu et al., 2015).

Aerobic Oxidation for Synthesis

Aerobic oxidation of 9H-fluorenes to 9-fluorenones using graphene-supported alkaline catalysts showcased a cost-effective and environmentally friendly method for synthesizing fluorene derivatives (Zhang et al., 2013).

Environmental and Biodegradation Studies

- Degradation by Bacteria: A study on the biodegradation of fluorene by Arthrobacter sp. strain F101 highlighted the bacterium's ability to use fluorene as a carbon source, suggesting potential applications in environmental remediation (Grifoll et al., 1992).

Propiedades

IUPAC Name |

9-(bromomethyl)-9H-fluorene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMNOBILRVUSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Bromomethyl)-9H-fluorene | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)

![(Z)-1-benzyl-3-(((2,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2912560.png)

![4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine](/img/structure/B2912565.png)

![2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2912568.png)

![2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2912569.png)

![3-methyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2912573.png)